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molecular formula C6H6N4O4 B1581058 4,6-Dinitrobenzene-1,3-diamine CAS No. 4987-96-6

4,6-Dinitrobenzene-1,3-diamine

Cat. No. B1581058
M. Wt: 198.14 g/mol
InChI Key: DFBUFGZWPXQRJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08143450B1

Procedure details

contacting the reaction mixture formed in step (f) with hydrogen at a pressure in the range of about 0.31 to about 3.45 MPa and a temperature in the range of about 20° C. to about 100° C. to hydrogenate the 1,3-diamino-4,6-dinitrobenzene and produce 1,2,4,5-tetraminobenzene;
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H][H].[NH2:3][C:4]1[C:9]([N+:10]([O-])=O)=[CH:8][C:7]([N+:13]([O-])=O)=[C:6]([NH2:16])[CH:5]=1>>[NH2:3][C:4]1[CH:5]=[C:6]([NH2:16])[C:7]([NH2:13])=[CH:8][C:9]=1[NH2:10]

Inputs

Step One
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in the range of about 20° C. to about 100° C.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C(=C1)N)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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